2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide
Overview
Description
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide, also known as BCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BCA belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and to activate the antioxidant defense system. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. This compound has also been shown to improve cognitive function and to protect the brain from neurodegenerative damage. In addition, this compound has been shown to modulate the immune system and to improve the overall health of the body.
Advantages and Limitations for Lab Experiments
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological properties. However, there are also some limitations to using this compound in lab experiments. This compound is not very soluble in water, which may limit its use in certain assays. In addition, this compound may have some toxic effects at high concentrations, which may limit its use in certain cell culture experiments.
Future Directions
There are several future directions for the study of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound and its effects on various signaling pathways in the body. Furthermore, the development of novel synthesis methods for this compound and its analogs may lead to the discovery of new biological activities.
Scientific Research Applications
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxy-N,N-diethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4/c1-4-7-8-13-9-19(23)25-16-11-17(15(20)10-14(13)16)24-12-18(22)21(5-2)6-3/h9-11H,4-8,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOOFGIVVHXCLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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